{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine
Description
{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine (molecular formula: C₂₂H₁₈N₄, molecular weight: 338.42 g/mol) is a pyrimidine derivative featuring a central pyrimidine ring substituted with two 4-aminophenyl groups at positions 4 and 6, and a phenyl group at position 2 . Although it was previously cataloged by CymitQuimica, it is currently discontinued, limiting its commercial availability .
Pyrimidine derivatives are widely studied for biological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of amino groups in this compound may enhance its binding affinity to biological targets, such as enzymes or receptors involved in inflammatory pathways .
Propriétés
IUPAC Name |
4-[6-(4-aminophenyl)-2-phenylpyrimidin-4-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(24)13-9-16)26-22(25-20)17-4-2-1-3-5-17/h1-14H,23-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGENNWJCOQVWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and notable properties:
Electronic Effects
- In contrast, trifluoromethyl (CF₃) groups in analogs like 2-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine introduce electron-withdrawing effects, which may improve oxidative stability but reduce solubility .
Solubility and Bioavailability
- Morpholine Derivatives: The morpholine ring in 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine enhances water solubility due to its hydrophilic nature, which could improve oral bioavailability compared to the target compound .
- Fluorine atoms improve metabolic stability by resisting cytochrome P450-mediated oxidation .
Activité Biologique
{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine, with CAS number 68820-65-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and related case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H18N4, with a molecular weight of 338.41 g/mol. The structure features a phenyl ring connected to a pyrimidine derivative, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4 |
| Molecular Weight | 338.41 g/mol |
| CAS Number | 68820-65-5 |
Antidiabetic Properties
Research indicates that derivatives of pyrimidine compounds, including those similar to this compound, have shown promise as GPR119 agonists. GPR119 is a receptor involved in glucose metabolism and insulin secretion. For instance, studies have demonstrated that certain analogs can improve glucose tolerance and exhibit antidiabetic effects in animal models .
Antimicrobial Activity
Compounds structurally related to this compound have been evaluated for antimicrobial properties. In various studies, these compounds were tested against Gram-positive and Gram-negative bacteria, showing moderate to good activity at varying concentrations . The minimum inhibitory concentrations (MICs) typically ranged from 100 to 400 µg/mL.
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be attributed to its structural components. Modifications on the phenyl and pyrimidine rings significantly influence its biological activity:
- Substituent Variability : The presence of halogen or amino groups at specific positions on the phenyl ring enhances GPR119 agonistic activity.
- Pyrimidine Derivatives : Variants with different substituents on the pyrimidine ring have been synthesized and evaluated for their pharmacological profiles, leading to improved glucose tolerance in diabetic models .
Case Study 1: GPR119 Agonism
A study focused on synthesizing novel 4-amino derivatives demonstrated that certain modifications led to significant GPR119 agonistic activity. One advanced analog showed enhanced glucose-dependent insulin secretion and preserved pancreatic β-cell function in diabetic mice .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related compounds against various pathogens. Compounds were screened for their ability to inhibit bacterial growth, revealing promising results that suggest further exploration could lead to new antimicrobial agents .
Q & A
Q. What are the common synthetic routes for preparing {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine and related pyrimidin-2-amines?
Methodological Answer: Pyrimidin-2-amines are typically synthesized via cyclocondensation of (E)-chalcone derivatives with guanidine nitrate under basic conditions. For example:
- Step 1: Prepare (E)-1-(4-substituted-phenyl)-3-aryl-prop-2-en-1-one precursors via Claisen-Schmidt condensation.
- Step 2: Reflux the chalcone with guanidine nitrate in ethanol, adding lithium hydroxide (LiOH) to catalyze cyclization .
- Purification: Column chromatography (ethyl acetate/petroleum ether) yields pure pyrimidin-2-amines.
Key Reaction Conditions:
| Parameter | Typical Range |
|---|---|
| Temperature | 80–90°C (reflux) |
| Catalyst | LiOH (0.005 mol) |
| Reaction Time | 4–6 hours |
Q. How is the crystal structure of this compound determined, and what software is recommended?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Structure Solution: Employ direct methods in SHELXS for phase determination .
- Refinement: Apply full-matrix least-squares refinement via SHELXL , accounting for anisotropic displacement parameters .
- Validation: Check for hydrogen bonding (e.g., N–H⋯N) and π-π stacking interactions using Mercury or OLEX2 .
Example: Similar pyrimidines exhibit dihedral angles of 12–46° between pyrimidine and aryl rings, influencing packing .
Q. What basic biological activities are reported for pyrimidin-2-amine derivatives?
Methodological Answer: Pyrimidin-2-amines are screened for antimicrobial and immunomodulatory activity using:
- Agar Diffusion Assay: Test against Staphylococcus aureus or Candida albicans (zone of inhibition ≥15 mm indicates potency) .
- MIC Determination: Broth dilution methods (e.g., MIC = 8–64 μg/mL for antifungal activity) .
- Structure-Activity Relationship (SAR): Electron-withdrawing substituents (e.g., -CF₃) enhance activity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and stability?
Methodological Answer: DFT studies (e.g., B3LYP/6-31G**) evaluate:
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity (e.g., gaps <4 eV suggest high reactivity) .
- Electrostatic Potential (ESP): Map charge distribution to identify nucleophilic/electrophilic sites (e.g., amine groups as H-bond donors) .
- Thermochemistry: Compare experimental vs. computed atomization energies (average deviation ≤2.4 kcal/mol validates functional choice) .
Example: Exact-exchange terms in hybrid functionals improve accuracy for aromatic systems .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from substituent effects or assay variability. Strategies:
- Systematic SAR Studies: Synthesize analogs with controlled substituent variations (e.g., -OCH₃ vs. -CF₃) and test under standardized conditions .
- Dose-Response Curves: Use Hill slope analysis to compare potency (EC₅₀) and efficacy (Emax) .
- Crystallographic Validation: Confirm active conformations via SC-XRD (e.g., intramolecular H-bonding reduces flexibility) .
Q. What advanced techniques characterize intermolecular interactions in solid-state structures?
Methodological Answer:
- Hirshfeld Surface Analysis: Quantify interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >250°C for most pyrimidines) .
- Powder XRD: Monitor phase purity; compare experimental vs. simulated patterns .
Example: Weak C–H⋯O and C–H⋯π interactions stabilize crystal packing in related compounds .
Q. How to optimize reaction yields for large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments): Vary catalyst loading, solvent polarity, and temperature to identify optimal conditions (e.g., 10% LiOH in ethanol increases yield by 20%) .
- Microwave-Assisted Synthesis: Reduce reaction time from 6 hours to 30 minutes with comparable yields .
- In Situ Monitoring: Use FT-IR to track chalcone consumption (disappearance of C=O stretch at 1650 cm⁻¹) .
Q. What computational tools model pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or pkCSM to estimate:
- Molecular Dynamics (MD): Simulate binding to target proteins (e.g., dihydrofolate reductase) using GROMACS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
